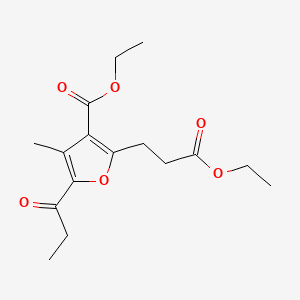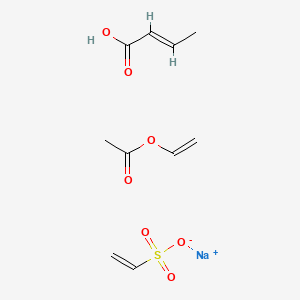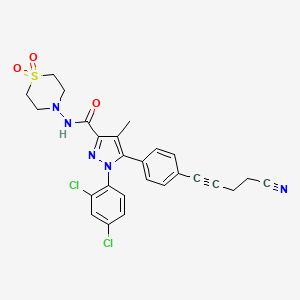
3-(α-Methylbenzyl) Saligenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(α-Methylbenzyl) Saligenin typically involves the reaction of β-halohydrin with amines. The structure of β-halohydrin with the methyl salicylate moiety dictates the course of the reaction. The solvent plays a significant role in the direction of the reaction, while the strength of the base influences the reaction yield and isomer ratio .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
3-(α-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
3-(α-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Investigated for its potential therapeutic effects in treating depression and melanoma.
Industry: Utilized in the synthesis of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of 3-(α-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Saligenin: The parent compound, known for its phenolic structure and biological activity.
Salmeterol: A β2-adenoreceptor agonist used in the treatment of respiratory diseases.
Albuterol: Another β2-adenoreceptor agonist with similar therapeutic applications.
Uniqueness
3-(α-Methylbenzyl) Saligenin is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other similar compounds. Its potential anti-depressant and anti-melanomic effects make it a compound of interest for further research .
Propriétés
Numéro CAS |
94001-67-9 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |
Clé InChI |
BMLHCADWCYMYDL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
Synonymes |
2-Hydroxy-3-(1-phenylethyl)benzenemethanol; 2-Hydroxy-3-(α-methylbenzyl)benzyl Alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


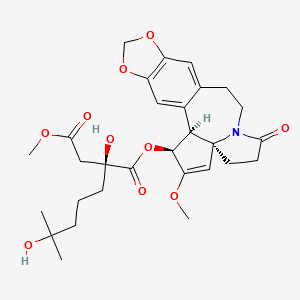


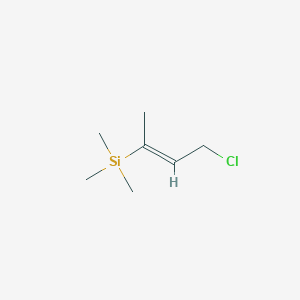

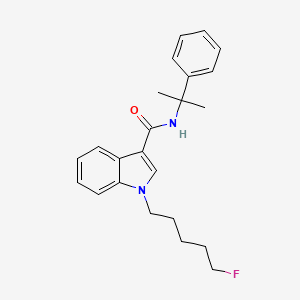
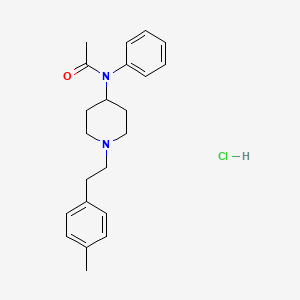
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
